BAZ2-ICR: A Potent and Selective Chemical Probe for BAZ2A and BAZ2B Bromodomains
BAZ2-ICR: A Potent and Selective Chemical Probe for BAZ2A and BAZ2B Bromodomains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BAZ2-ICR, a potent, selective, and cell-permeable chemical probe for the bromodomains of BAZ2A and BAZ2B. BAZ2-ICR serves as a critical tool for elucidating the biological functions of these epigenetic reader proteins in chromatin remodeling and gene regulation. This document details the inhibitor's mechanism of action, quantitative binding and activity data, selectivity profile, and its application in cellular and in vivo models. Detailed methodologies for key biochemical and cellular assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate its use in research and drug discovery.
Introduction
Bromodomains are evolutionarily conserved protein modules that recognize acetylated lysine residues on histone tails and other proteins, thereby playing a pivotal role in the regulation of gene transcription and chromatin structure. The bromodomain adjacent to zinc finger (BAZ) family of proteins, particularly BAZ2A (also known as TIP5) and BAZ2B, are integral components of chromatin remodeling complexes. BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[1][2] The precise functions of BAZ2B are less well-defined, but it is known to be a component of the ISWI chromatin remodeling complexes, BRF-1 and BRF-5, which regulate nucleosome spacing.[3][4]
The development of selective chemical probes is essential for dissecting the specific roles of individual bromodomain-containing proteins. BAZ2-ICR emerged from a structure-based drug design effort to optimize a weak initial hit into a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[5][6] Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for both in vitro and in vivo studies.[2][7]
BAZ2-ICR: Chemical and Physical Properties
BAZ2-ICR, with the chemical name 4-[4-(1-methyl-1H-pyrazol-4-yl)-1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-5-yl]-benzonitrile, is a small molecule inhibitor with a molecular weight of 357.4 g/mol .[8][9]
| Property | Value | Reference |
| Molecular Formula | C20H19N7 | [8] |
| Molecular Weight | 357.4 g/mol | [8] |
| CAS Number | 1665195-94-7 | [8] |
| LogD | 1.05 | [5][7] |
| Solubility | 25 mM in D2O | [5][7] |
Mechanism of Action
BAZ2-ICR functions as a competitive inhibitor of the BAZ2A and BAZ2B bromodomains. It occupies the acetyl-lysine (KAc) binding pocket, thereby preventing the recruitment of BAZ2A and BAZ2B to acetylated histones and other acetylated proteins.[5] This displacement from chromatin disrupts their function in chromatin remodeling and gene silencing. The co-crystal structure of BAZ2-ICR with the BAZ2B bromodomain reveals that a key feature of its binding is an intramolecular aromatic stacking interaction, which contributes to its high potency.[5][10]
Figure 1: Mechanism of BAZ2-ICR Action.
Quantitative Data
The potency and selectivity of BAZ2-ICR have been extensively characterized using various biochemical and biophysical assays.
Table 1: In Vitro Potency of BAZ2-ICR
| Target | Assay | Metric | Value (nM) | Reference |
| BAZ2A | AlphaScreen | IC50 | 130 | [1][7][8] |
| BAZ2B | AlphaScreen | IC50 | 180 | [1][7][8] |
| BAZ2A | Isothermal Titration Calorimetry (ITC) | Kd | 109 | [1][7][8] |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | Kd | 170 | [1][7][8] |
Table 2: Selectivity Profile of BAZ2-ICR
| Off-Target | Assay | Metric | Value (µM) | Selectivity vs. BAZ2A | Reference |
| CECR2 | Thermal Shift | ΔTm: 2.0 °C | - | - | [2][5] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 1.55 | ~15-fold | [2][5] |
| BRD4 | AlphaScreen | IC50 | >50 | >100-fold | [2][5] |
| Panel of 47 Bromodomains | Thermal Shift | - | - | High | [2][5][6] |
| Panel of 55 Receptors & Ion Channels | Radioligand Binding | - | - | No significant activity at 10 µM | [2][5] |
Table 3: Cellular and In Vivo Properties of BAZ2-ICR
| Property | Assay/Model | Value | Reference |
| Cellular Activity | FRAP (U2OS cells) | Effective at 1 µM | [2][5][7] |
| Bioavailability (Mouse) | Oral Gavage | 70% | [2][5][7] |
| Clearance (Mouse) | - | Moderate (~50% of liver blood flow) | [2][5][7] |
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the ability of BAZ2-ICR to disrupt the interaction between the BAZ2A/B bromodomain and an acetylated histone peptide.
Figure 2: AlphaScreen Experimental Workflow.
Methodology:
-
Reagents: His-tagged BAZ2A or BAZ2B bromodomain, biotinylated histone H4 acetylated lysine peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure: The His-tagged bromodomain, biotinylated peptide, and varying concentrations of BAZ2-ICR are incubated together.[6][11]
-
Detection: Donor and acceptor beads are added. In the absence of an inhibitor, the binding of the bromodomain to the peptide brings the beads into proximity, generating a chemiluminescent signal. BAZ2-ICR disrupts this interaction, leading to a decrease in the signal.
-
Data Analysis: The signal is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between BAZ2-ICR and the BAZ2A/B bromodomains.
Methodology:
-
Instrumentation: A VP-ITC titration microcalorimeter is typically used.[2]
-
Sample Preparation: Purified BAZ2A or BAZ2B bromodomain is placed in the sample cell, and BAZ2-ICR is loaded into the injection syringe. Both are in a matched buffer (e.g., 50 mM HEPES, 150 mM NaCl).[2]
-
Titration: A series of small injections of BAZ2-ICR are made into the protein solution.[2]
-
Data Acquisition: The heat change upon each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein. The Kd, binding enthalpy (ΔH), and stoichiometry (n) are determined by fitting the data to a suitable binding model. The binding of BAZ2-ICR to BAZ2A/B is characterized by a large favorable enthalpic contribution.[5][6]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cell-based assay used to assess the ability of BAZ2-ICR to displace BAZ2A from chromatin in living cells.
Figure 3: FRAP Experimental Workflow.
Methodology:
-
Cell Line: Human osteosarcoma (U2OS) cells are transfected with a construct expressing full-length BAZ2A tagged with Green Fluorescent Protein (GFP).[5][7]
-
Treatment: Cells are treated with BAZ2-ICR (e.g., 1 µM) or a vehicle control. A mutant of BAZ2A (N1873F) that cannot bind acetylated histones is used as a positive control for displacement.[2][5]
-
Photobleaching: A specific region within the nucleus is photobleached using a high-intensity laser, extinguishing the GFP signal.
-
Image Acquisition: The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BAZ2A molecules diffuse into the area.
-
Data Analysis: In the presence of BAZ2-ICR, BAZ2A is displaced from the less mobile chromatin-bound state, leading to faster fluorescence recovery. The half-time of recovery is calculated and compared between treated and untreated cells.[5]
BAZ2A/BAZ2B Signaling and Function
BAZ2A is a key component of the NoRC complex, which also includes the ATPase SNF2h. NoRC is recruited to ribosomal DNA (rDNA) to mediate transcriptional silencing. It does so by recruiting histone-modifying enzymes and DNA methyltransferases.[1][5] BAZ2B is part of the ISWI chromatin remodeling complexes and is thought to be involved in regulating nucleosome mobilization.[1][2] Inhibition of BAZ2A/B with BAZ2-ICR can therefore modulate these processes. Recent studies have also implicated BAZ2A and BAZ2B in liver regeneration, suggesting that their inhibition can accelerate tissue repair.[12][13][14]
Figure 4: BAZ2A and BAZ2B Functional Pathways.
Conclusion
BAZ2-ICR is a well-characterized and highly valuable chemical probe for the BAZ2A and BAZ2B bromodomains. Its high potency, selectivity, and cell permeability, combined with its favorable in vivo pharmacokinetic properties, make it an excellent tool for investigating the biological roles of BAZ2A and BAZ2B in health and disease. This guide provides the essential information and methodologies to enable researchers to effectively utilize BAZ2-ICR in their studies. The continued use of this probe will undoubtedly contribute to a deeper understanding of the epigenetic regulation mediated by these important chromatin-associated proteins.
References
- 1. BAZ2-ICR, 1665195-94-7 | BroadPharm [broadpharm.com]
- 2. BAZ2-ICR | Structural Genomics Consortium [thesgc.org]
- 3. genecards.org [genecards.org]
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- 5. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. BAZ2-ICR | Bromodomains | Tocris Bioscience [tocris.com]
- 10. Crystal Structure of the bromodomain of human BAZ2B in complex with BAZ2-ICR chemical probe | Structural Genomics Consortium [thesgc.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
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